
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a pyridinyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-amino-2-(pyridin-2-yl)acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridinyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and pyridinyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
- tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride
Comparison
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is unique due to the position of the pyridinyl group, which can influence its reactivity and binding properties. Compared to its isomers, the 2-pyridinyl derivative may have different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H18Cl2N2O2 |
|---|---|
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8;;/h4-7,9H,12H2,1-3H3;2*1H |
Clé InChI |
VGFCVLWKHYCFPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
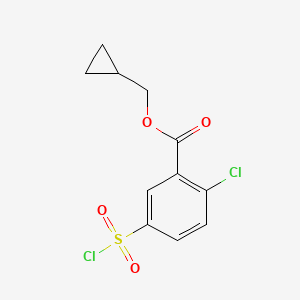
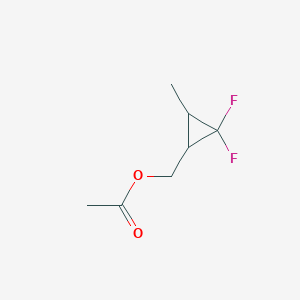
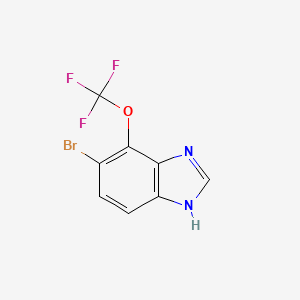
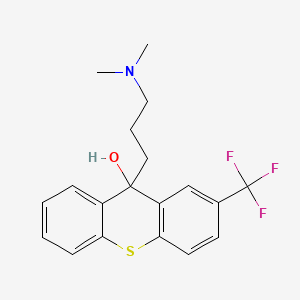
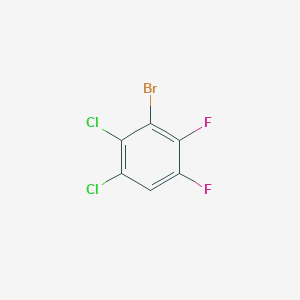
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
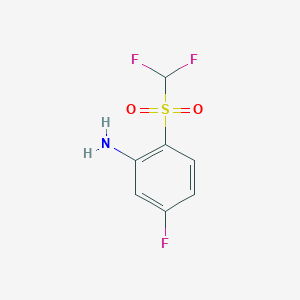
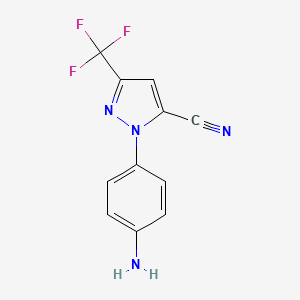
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)
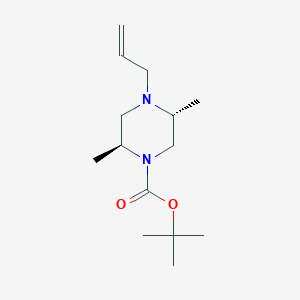

![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
